molecular formula C7H4N4S B11914931 2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine CAS No. 887269-37-6

2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine

Cat. No.: B11914931
CAS No.: 887269-37-6
M. Wt: 176.20 g/mol
InChI Key: RLOWKHHXRYHSJB-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, thiazole, and pyridine rings. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine typically involves the annulation of thiazole and pyridine rings. One common method includes the reaction of pyridine derivatives with thiazole heterocycles under specific conditions . For instance, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Imidazo[4,5-d]thiazolo[4,5-b]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This combination of rings enhances its potential as a pharmacophore and broadens its range of applications compared to similar compounds .

Properties

CAS No.

887269-37-6

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

3-thia-5,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene

InChI

InChI=1S/C7H4N4S/c1-4-5(10-2-9-4)6-7(8-1)11-3-12-6/h1-2H,3H2

InChI Key

RLOWKHHXRYHSJB-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=C3C(=NC=N3)C=N2)S1

Origin of Product

United States

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